molecular formula C14H10BrFO B13930530 (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone

(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone

Cat. No.: B13930530
M. Wt: 293.13 g/mol
InChI Key: CPLNXORXYCEYTN-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group flanked by two aromatic rings. The presence of bromine and fluorine atoms in the structure adds unique chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-fluorophenyl)methanone
  • (4-Bromo-2,5-dimethylphenyl)(3-fluoro-4-methylphenyl)methanone
  • 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Uniqueness

(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties. This unique structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H10BrFO

Molecular Weight

293.13 g/mol

IUPAC Name

(2-bromo-4-methylphenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H10BrFO/c1-9-2-7-12(13(15)8-9)14(17)10-3-5-11(16)6-4-10/h2-8H,1H3

InChI Key

CPLNXORXYCEYTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)Br

Origin of Product

United States

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